molecular formula C21H25AsN2O6 B084350 Strychnine arsenate CAS No. 10476-82-1

Strychnine arsenate

Cat. No.: B084350
CAS No.: 10476-82-1
M. Wt: 476.4 g/mol
InChI Key: OBRYEEFDCPWNGQ-ZEYGOCRCSA-N
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Description

Strychnine arsenate is a chemical compound that combines the toxic alkaloid strychnine with arsenate, a derivative of arsenic. Strychnine is a well-known neurotoxin derived from the seeds of the Strychnos nux-vomica tree, while arsenate is a form of arsenic commonly found in various minerals. The combination of these two toxic substances results in a compound with significant toxicological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of strychnine arsenate involves the reaction of strychnine with arsenic acid or arsenate salts. The process typically requires careful control of reaction conditions to ensure the formation of the desired compound. The reaction can be represented as follows: [ \text{Strychnine} + \text{Arsenic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound is not common due to the highly toxic nature of both strychnine and arsenic compounds. in a controlled laboratory setting, the synthesis can be carried out using standard organic synthesis techniques, ensuring proper safety protocols are in place.

Chemical Reactions Analysis

Types of Reactions: Strychnine arsenate can undergo various chemical reactions, including:

    Oxidation: The arsenate component can be reduced to arsenite under certain conditions.

    Reduction: Strychnine can be reduced to its corresponding amine derivatives.

    Substitution: The arsenate group can be substituted with other anions or functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Arsenite derivatives.

    Reduction: Amino derivatives of strychnine.

    Substitution: Compounds with substituted arsenate groups.

Scientific Research Applications

Strychnine arsenate has limited applications in scientific research due to its high toxicity. it can be used in studies related to:

    Toxicology: Understanding the combined toxic effects of strychnine and arsenate.

    Pharmacology: Investigating the interactions of neurotoxins with biological systems.

    Environmental Science: Studying the environmental impact and remediation of arsenic compounds.

Mechanism of Action

The mechanism of action of strychnine arsenate involves the inhibition of neurotransmitter receptors. Strychnine acts as an antagonist of glycine and acetylcholine receptors, primarily affecting motor nerve fibers in the spinal cord. Arsenate, on the other hand, can interfere with cellular respiration and enzyme function by substituting for phosphate in biochemical pathways .

Comparison with Similar Compounds

    Strychnine: A neurotoxin that acts as a glycine receptor antagonist.

    Arsenic Trioxide: A compound used in the treatment of acute promyelocytic leukemia.

    Arsenate Salts: Various salts of arsenic acid used in industrial and agricultural applications.

Uniqueness: Strychnine arsenate is unique due to the combination of two highly toxic components, resulting in a compound with potent toxicological properties. Its dual mechanism of action, affecting both neurotransmission and cellular respiration, distinguishes it from other similar compounds .

Properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;arsoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.AsH3O4/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;2-1(3,4)5/h1-5,13,16-17,19-20H,6-11H2;(H3,2,3,4,5)/t13-,16-,17-,19-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBRYEEFDCPWNGQ-ZEYGOCRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.O[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75.O[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25AsN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883149
Record name Strychnine arsenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10476-82-1
Record name Strychnidin-10-one, compd. with arsenic acid (H3AsO4) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10476-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strychnine arsenate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strychnine arsenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strychnine arsenate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.869
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Record name STRYCHNINE ARSENATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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